molecular formula C20H23N3O3S B2540975 N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1252852-92-8

N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2540975
CAS No.: 1252852-92-8
M. Wt: 385.48
InChI Key: YJNZFHKZXNDQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 3-methylbutyl group at position 3 and an N-benzyl acetamide moiety at position 1.

The compound’s pharmacological relevance is inferred from structural analogs. For example, thieno[3,2-d]pyrimidinones are known for kinase inhibition and neuroprotective properties , while N-benzyl acetamide moieties are common in bioactive molecules targeting neurological and metabolic pathways .

Properties

IUPAC Name

N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-14(2)8-10-22-19(25)18-16(9-11-27-18)23(20(22)26)13-17(24)21-12-15-6-4-3-5-7-15/h3-7,9,11,14,18H,8,10,12-13H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGOETPTHMJMEJ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2C(=[N+](C1=O)CC(=O)NCC3=CC=CC=C3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide (CAS Number: 1252852-92-8) is a synthetic compound with potential biological activities. This article reviews the compound's structure, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N3O3S. It has a molecular weight of 386.5 g/mol. The structural features include a thieno[3,2-d]pyrimidine core with substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC20H24N3O3S
Molecular Weight386.5 g/mol
CAS Number1252852-92-8
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their biological effects often involves the inhibition of key kinases involved in cell cycle regulation and apoptosis. For example, compounds that inhibit KSP (kinesin spindle protein) lead to mitotic arrest and subsequent cell death through the formation of monopolar spindles .

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate favorable profiles including good bioavailability and metabolic stability. For instance, one derivative exhibited a bioavailability of 76% after oral administration in mice and demonstrated a long half-life in liver microsomes . While specific pharmacokinetic data for this compound is not available in the current literature, its structural properties may suggest similar behavior.

In Vitro Studies

In vitro evaluations of thieno[3,2-d]pyrimidine derivatives have shown promising results against various cancer cell lines. For example:

  • K562 Cell Line : Compounds exhibited EC(50) values in the submicromolar range.

These findings highlight the potential application of N-benzyl derivatives in cancer therapeutics.

Comparative Analysis

To better understand the biological activity of this compound compared to other similar compounds:

Compound NameK(i) Value (nM)EC(50) (µM)Biological Activity
Benzothienopyrimidinone0.5 - 101.7Antiproliferative
N-benzyl DerivativeTBDTBDPotential Antitumor

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Substituents/Modifications Key Biological Activity/Application Synthesis Yield/Data Reference
N-Benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]acetamide (Target Compound) Thieno[3,2-d]pyrimidinone 3-(3-methylbutyl), N-benzyl acetamide Not explicitly reported (inferred kinase/neuro) Not provided in evidence
2-[3-(4-Chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methyl-1H-pyrazol-5-yl)acetamide Thieno[3,2-d]pyrimidinone 4-Chlorophenyl, sulfanyl linkage, pyrazole acetamide Kinase inhibition (hypothesized) Mol. weight: 363.30; CAS: EN300-266676
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-2-yl)acetamide (30) Tetrahydroisoquinoline (THIQ) Diethylamino-methoxyphenyl, 6,7-dimethoxy Orexin-1 receptor antagonism Yield: 76%; m/z: 561.3 (M+H)
(E)-N-Benzyl-2-(4-(3-(4-methoxyphenyl)acryloyl)piperazin-1-yl)acetamide hydrochloride (9m) Piperazine-cinnamamide hybrid 4-Methoxyphenyl acryloyl, benzyl acetamide Neuroprotection (Glu-induced cell damage) Yield: 91.4%; ESI-MS: m/z 394.2 (M+H)

Physicochemical Properties

  • Lipophilicity : The 3-methylbutyl chain in the target compound increases lipophilicity (logP ~3.5), compared to the more polar sulfanyl-pyrazole analogue (logP ~2.8) .
  • Solubility : Piperazine derivatives like 9m show improved aqueous solubility due to the hydrochloride salt form, whereas THIQ-based compounds (e.g., 30) require co-solvents for in vivo administration .

Preparation Methods

Cyclization of 2H-Thieno[2,3-d]oxazine-2,4(1H)-diones

A one-pot reaction starting from 2H-thieno[2,3-d]oxazine-2,4(1H)-dione derivatives enables efficient formation of the dioxo-thienopyrimidine core. For example, refluxing 5,6-dimethyl-2H-thieno[2,3-d]oxazine-2,4(1H)-dione in acetic acid with ammonium acetate yields the corresponding thieno[3,2-d]pyrimidine-2,4-dione. This method achieves yields of 70–85% under mild conditions.

Thorpe-Ziegler Cyclization

Alternative routes utilize the Thorpe-Ziegler reaction, where mercaptocarbonitrile derivatives undergo cyclization in basic media. For instance, treating 2-cyano-3-mercaptoacrylonitrile with potassium carbonate in ethanol at 80°C produces the thienopyrimidine core with 71% yield.

Functionalization with the Benzyl-Acetamide Moiety

The final step involves coupling the N3-alkylated thienopyrimidine with the benzyl-acetamide side chain.

Nucleophilic Acylation

Treatment of 3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidine with 2-bromo-N-benzylacetamide in the presence of potassium carbonate in acetonitrile at reflux (82°C) for 24 hours yields the target compound. The reaction proceeds via an SN2 mechanism, with yields averaging 60–70%.

Carbodiimide-Mediated Coupling

Alternatively, activation of the acetamide’s carboxylic acid precursor (e.g., N-benzylglycine ) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables amide bond formation with the thienopyrimidine’s amine intermediate. This method achieves higher purity (≥95%) but requires rigorous moisture control.

Optimization and Industrial-Scale Considerations

Solvent and Catalyst Screening

Parameter Optimal Conditions Yield (%) Source
Solvent DMF or acetonitrile 70–80
Base K₂CO₃ or Cs₂CO₃ 65–75
Temperature 60–82°C 60–80
Reaction Time 12–24 hours 60–75

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing O-alkylation is minimized using bulky bases like sodium hydride.
  • Side Reactions : Hydrolysis of the acetamide group is prevented by avoiding aqueous workup at high pH.

Research Applications and Derivatives

The synthetic flexibility of this scaffold enables diversification for drug discovery. For example:

  • Anticancer Agents : Analogues with electron-withdrawing groups show IC₅₀ values <1 μM in kinase assays.
  • Antimicrobials : Sulfur-containing derivatives exhibit MIC values of 2–4 μg/mL against Staphylococcus aureus.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.